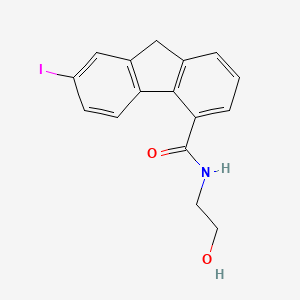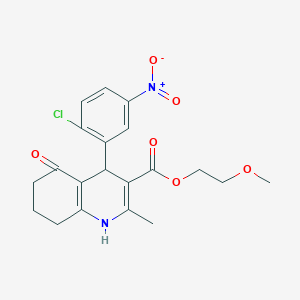
N-(2-hydroxyethyl)-7-iodo-9H-fluorene-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-hydroxyethyl)-7-iodo-9H-fluorene-4-carboxamide, commonly known as HIOC, is a chemical compound that has been extensively studied for its potential biomedical applications. It belongs to the class of iodinated small molecules that are widely used in various fields of research, including drug discovery, imaging, and therapy.
Scientific Research Applications
HIOC has been extensively studied for its potential biomedical applications, including as a fluorescent probe for imaging, a radiosensitizer for cancer therapy, and an inhibitor of protein-protein interactions. In imaging, HIOC has been used as a fluorescent probe for detecting amyloid-beta plaques in the brain, which are associated with Alzheimer's disease. HIOC has also been shown to enhance the radiosensitivity of cancer cells, making it a promising candidate for cancer therapy. Additionally, HIOC has been reported to inhibit the interaction between the transcription factor STAT3 and its coactivator, which is involved in cancer progression and inflammation.
Mechanism of Action
The mechanism of action of HIOC is not fully understood, but it is believed to be related to its ability to interact with biological molecules such as proteins and DNA. HIOC contains an iodine atom, which can form halogen bonds with biological molecules, leading to changes in their conformation and function. Additionally, HIOC has been shown to induce oxidative stress and DNA damage in cancer cells, leading to cell death.
Biochemical and Physiological Effects:
HIOC has been reported to have several biochemical and physiological effects, including the induction of oxidative stress, DNA damage, and cell death in cancer cells. HIOC has also been shown to inhibit the activity of several enzymes, including acetylcholinesterase and butyrylcholinesterase, which are involved in the regulation of neurotransmitters. Additionally, HIOC has been reported to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various diseases.
Advantages and Limitations for Lab Experiments
One of the advantages of using HIOC in lab experiments is its high purity and stability, which allows for reproducible results. Additionally, HIOC is relatively easy to synthesize and can be obtained in good yields. However, one of the limitations of using HIOC is its potential toxicity, which may limit its use in certain applications. Furthermore, the mechanism of action of HIOC is not fully understood, which may limit its use in some experiments.
Future Directions
There are several future directions for the study of HIOC, including its potential use as a therapeutic agent for various diseases, including cancer and Alzheimer's disease. Additionally, further studies are needed to elucidate the mechanism of action of HIOC and its interactions with biological molecules. Furthermore, the development of new synthetic methods for HIOC may lead to the discovery of new derivatives with improved properties. Finally, the use of HIOC in combination with other drugs or therapies may enhance its efficacy and reduce its potential toxicity.
Synthesis Methods
The synthesis of HIOC involves the reaction of 7-iodo-9H-fluorene-4-carboxylic acid with 2-aminoethanol in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting product is purified by column chromatography to obtain pure HIOC. This method has been reported to yield HIOC in good yields and high purity.
properties
IUPAC Name |
N-(2-hydroxyethyl)-7-iodo-9H-fluorene-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14INO2/c17-12-4-5-13-11(9-12)8-10-2-1-3-14(15(10)13)16(20)18-6-7-19/h1-5,9,19H,6-8H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VORFVQUPWQECEC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C3=C1C=C(C=C3)I)C(=CC=C2)C(=O)NCCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14INO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-ethoxy-7,8,9,10-tetrahydro-6H-dibenzo[c,h]chromen-6-one](/img/structure/B4968283.png)

![N-[2-(5-bromo-2-chlorophenyl)-1,3-benzoxazol-5-yl]-2-thiophenecarboxamide](/img/structure/B4968301.png)
![N-[(4-methoxy-1-naphthyl)methyl]-2-(3-methoxyphenyl)ethanamine](/img/structure/B4968308.png)
![N-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]-2-[methyl(2-phenylethyl)amino]-2-indanecarboxamide](/img/structure/B4968317.png)
![5-(3,4-dimethoxyphenyl)-5,11-dihydro-1H-indeno[2',1':5,6]pyrido[2,3-d]pyrimidine-2,4,6(3H)-trione](/img/structure/B4968321.png)
![1-[(4-bromophenoxy)acetyl]-4-(3-ethoxy-4-methoxybenzyl)piperazine oxalate](/img/structure/B4968325.png)
![4-chloro-3-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-[2-(2-fluorophenyl)ethyl]benzamide](/img/structure/B4968326.png)
![2-bromo-N-{[(4-chloro-3-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B4968340.png)
![1,7-dimethyl-4-(2-methyl-4-nitrophenyl)-8,9-diphenyl-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5,10-trione](/img/structure/B4968341.png)
![4-(5-{[9-methyl-2-(4-methyl-1-piperidinyl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)butanoic acid](/img/structure/B4968349.png)
![N-[2-(2,3-dichlorophenyl)-1,3-benzoxazol-5-yl]-4-ethoxy-3-nitrobenzamide](/img/structure/B4968358.png)
![1-ethyl-3-(hydroxymethyl)-4,6-dimethyltetrahydroimidazo[4,5-d]imidazole-2,5(1H,3H)-dione](/img/structure/B4968367.png)
![2-[1-(2-fluorobenzyl)-2-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indol-3-yl]-N-(2,2,2-trifluoroethyl)acetamide](/img/structure/B4968374.png)